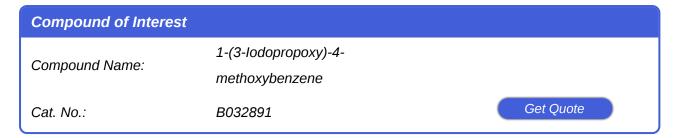


Literature Review of 1-(3-lodopropoxy)-4methoxybenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-lodopropoxy)-4-methoxybenzene is a key synthetic intermediate, notably utilized in the total synthesis of complex natural products such as Stigmatellin A, a potent inhibitor of the mitochondrial respiratory chain. This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications. Detailed experimental protocols for its preparation via a two-step sequence involving a Williamson ether synthesis followed by a Finkelstein reaction are presented. Although experimental spectroscopic data for **1-(3-lodopropoxy)-4-methoxybenzene** is not readily available in the public domain, this guide includes predicted spectroscopic data and data for closely related precursor compounds to aid in its identification and characterization.

Introduction

1-(3-lodopropoxy)-4-methoxybenzene is a bifunctional organic molecule containing an iodoalkane and a methoxybenzene moiety. Its utility primarily lies in its role as a building block in multi-step organic syntheses. The presence of a reactive carbon-iodine bond makes it an excellent substrate for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of the 3-(4-methoxyphenoxy)propyl group into more complex molecular architectures. A significant application of this compound is as a precursor in the total synthesis of Stigmatellin A.



Physicochemical Properties

A summary of the key physicochemical properties of **1-(3-lodopropoxy)-4-methoxybenzene** and its immediate precursor, **1-(3-Bromopropoxy)-4-methoxybenzene**, are presented in Table 1.

Table 1: Physicochemical Data of **1-(3-lodopropoxy)-4-methoxybenzene** and Related Compounds

| Property | 1-(3-lodopropoxy)-4- methoxybenzene | 1-(3-Bromopropoxy)-4- methoxybenzene |
|-------------------|--|--|
| Molecular Formula | C10H13IO2 | C10H13BrO2[1] |
| Molecular Weight | 292.11 g/mol | 245.11 g/mol [1] |
| CAS Number | 118943-23-0 | 6267-37-4[1] |
| Appearance | Not Reported | Liquid |
| Boiling Point | Not Reported | Not Reported |
| IUPAC Name | 1-(3-lodopropoxy)-4- methoxybenzene | 1-(3-bromopropoxy)-4- methoxybenzene[1] |

Synthesis of 1-(3-lodopropoxy)-4-methoxybenzene

The synthesis of **1-(3-lodopropoxy)-4-methoxybenzene** is typically achieved through a two-step process. The first step involves the formation of its bromo-analogue, **1-(3-bromopropoxy)-4-methoxybenzene**, via a Williamson ether synthesis. The subsequent step is a Finkelstein reaction to replace the bromine atom with iodine.

Step 1: Williamson Ether Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide. In this case, 4-methoxyphenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane in an SN2 reaction.



Experimental Protocol:

 Materials: 4-methoxyphenol, 1,3-dibromopropane, a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)), and an appropriate solvent (e.g., acetone or dimethylformamide (DMF)).

Procedure:

- To a solution of 4-methoxyphenol in the chosen solvent, add the base portionwise at a controlled temperature (e.g., 0 °C for NaH).
- Stir the mixture for a specified time to ensure complete formation of the phenoxide.
- Add 1,3-dibromopropane to the reaction mixture.
- Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-(3bromopropoxy)-4-methoxybenzene.

Step 2: Finkelstein Reaction to Yield 1-(3-lodopropoxy)-4-methoxybenzene

The Finkelstein reaction is a halogen exchange reaction, where an alkyl halide is converted to another by reacting with an excess of a metal halide salt. The reaction is driven to completion by the precipitation of the less soluble metal halide in the chosen solvent. To synthesize **1-(3-iodopropoxy)-4-methoxybenzene**, the bromo precursor is treated with sodium iodide in acetone.

Experimental Protocol:



- Materials: 1-(3-Bromopropoxy)-4-methoxybenzene, sodium iodide (NaI), and acetone.
- Procedure:
 - Dissolve 1-(3-bromopropoxy)-4-methoxybenzene in acetone.
 - Add an excess of sodium iodide to the solution.
 - Reflux the reaction mixture. The reaction progress can be monitored by TLC. The formation of a precipitate (sodium bromide) will be observed.
 - After the reaction is complete, cool the mixture to room temperature and filter off the precipitate.
 - Concentrate the filtrate under reduced pressure.
 - Redissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and sodium thiosulfate solution to remove any remaining iodine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(3-iodopropoxy)-4-methoxybenzene.

Spectroscopic Characterization

While specific experimental spectra for **1-(3-lodopropoxy)-4-methoxybenzene** are not readily found in the literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted and Related Spectroscopic Data



| Technique | Data for 1-(3- lodopropoxy)-4- methoxybenzene (Predicted) | Data for Related Compounds |
|---------------------|--|--|
| ¹H NMR | Aromatic protons (AA'BB' system): ~6.8-7.0 ppm; Methoxy protons (-OCH ₃): ~3.8 ppm; Methylene protons (-OCH ₂ -): ~4.0 ppm (triplet); Methylene protons (-CH ₂ I): ~3.3 ppm (triplet); Central methylene protons (-CH ₂ -): ~2.2 ppm (quintet). | 1-lodo-4-methoxybenzene: δ 7.48-7.65 (m, 2H), 6.61-6.74 (m, 2H), 3.78 (s, 3H) ppm (in CDCl ₃)[2]. |
| ¹³ C NMR | Aromatic carbons: ~153, 115, 114 ppm; Methoxy carbon: ~55 ppm; Methylene carbon (-OCH ₂ -): ~68 ppm; Methylene carbon (-CH ₂ -): ~34 ppm; Methylene carbon (-CH ₂ I): ~2 ppm. | 1-lodo-4-methoxybenzene: δ 159.4, 138.2, 116.3, 82.7, 55.3 ppm (in CDCl ₃)[2]. |
| IR (Infrared) | C-H (aromatic): ~3050 cm ⁻¹ ; C-H (aliphatic): ~2950, 2850 cm ⁻¹ ; C=C (aromatic): ~1600, 1500 cm ⁻¹ ; C-O (ether): ~1240, 1040 cm ⁻¹ ; C-I: ~500- 600 cm ⁻¹ . | 1-lodo-4-methoxybenzene: Data available in spectral databases. |
| Mass Spec. | Molecular Ion (M+): m/z = 292. Expected fragmentation patterns include loss of I, C ₃ H ₆ I, and the methoxyphenyl group. | 1-lodo-4-methoxybenzene: M ⁺ at m/z = 234[2]. |



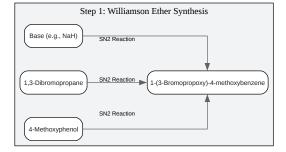
Application in Natural Product Synthesis: Stigmatellin A

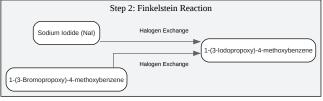
The primary documented application of **1-(3-iodopropoxy)-4-methoxybenzene** is as a key fragment in the total synthesis of Stigmatellin A[3]. Stigmatellins are natural products isolated from the myxobacterium Stigmatella aurantiaca and are potent inhibitors of the cytochrome bc₁ complex in the mitochondrial respiratory chain[2].

In the synthetic route to Stigmatellin A, **1-(3-iodopropoxy)-4-methoxybenzene** is used to introduce the C1-C10 fragment of the molecule. The iodopropoxy moiety allows for its coupling with other fragments of the molecule to build the complex carbon skeleton.

Visualizing Synthetic Pathways

The synthesis of **1-(3-lodopropoxy)-4-methoxybenzene** can be visualized as a two-step process, which is outlined below using the DOT language for Graphviz.





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Caption: Synthetic workflow for **1-(3-lodopropoxy)-4-methoxybenzene**.



The logical relationship for choosing the synthetic pathway is based on the principles of retrosynthesis.



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Caption: Retrosynthetic analysis of **1-(3-lodopropoxy)-4-methoxybenzene**.

Conclusion

1-(3-lodopropoxy)-4-methoxybenzene is a valuable synthetic intermediate with a straightforward and efficient two-step synthesis from commercially available starting materials. Its primary application lies in the construction of complex natural products, exemplified by its role in the total synthesis of Stigmatellin A. While detailed experimental spectroscopic data is not widely published, the information provided in this guide on its synthesis and the spectral data of related compounds should facilitate its preparation and characterization for researchers in the fields of organic synthesis and drug development.

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References

- 1. rsc.org [rsc.org]
- 2. Diastereo- and enantioselective total synthesis of stigmatellin A PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]



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